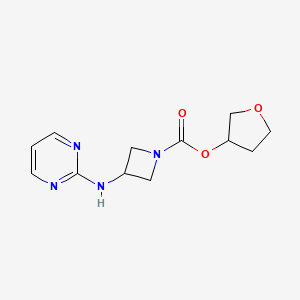

Tetrahydrofuran-3-yl 3-(pyrimidin-2-ylamino)azetidine-1-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Tetrahydrofuran-3-yl 3-(pyrimidin-2-ylamino)azetidine-1-carboxylate is a complex organic compound. It contains a tetrahydrofuran ring, which is a five-membered ring with four carbon atoms and one oxygen atom . It also has a pyrimidin-2-ylamino group, which is a pyrimidine ring (a six-membered ring with four carbon atoms and two nitrogen atoms) attached to an amino group . Lastly, it has an azetidine-1-carboxylate group, which is a four-membered ring with three carbon atoms and one nitrogen atom, and a carboxylate group attached .

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups . The tetrahydrofuran ring would introduce ether-like properties, the pyrimidin-2-ylamino group would introduce basicity and potential for hydrogen bonding, and the azetidine-1-carboxylate group would introduce carboxylic acid-like properties .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of multiple polar functional groups would likely make the compound polar and potentially soluble in polar solvents .Scientific Research Applications

Synthesis and Structural Analysis

Synthesis Techniques and Antimicrobial Activities : A study highlighted the synthesis of pyrimidine-azetidinone analogues, demonstrating their potential in antimicrobial and antitubercular activities. This research presents a methodology for synthesizing these compounds and evaluating their biological activities, underscoring their significance in developing antibacterial and antituberculosis drugs (Chandrashekaraiah et al., 2014).

Molecular Structure and Interaction : Another study focused on the molecular structure of a compound similar in structure to Tetrahydrofuran-3-yl 3-(pyrimidin-2-ylamino)azetidine-1-carboxylate. It discussed the chiral center of the tetrahydrofuranyl group and the compound's ability to form hydrogen bonds, which could be relevant in its interactions with biological molecules (Zhengyu Liu et al., 2009).

Biological Activity and Applications

Antiviral and Antimicrobial Potential : Research into the synthesis and evaluation of pyrimidine nucleosides analogs, including structures related to this compound, has shown these compounds to have potential antiviral activities. While specific compounds in this study did not show significant activity, the methodology and structural insights contribute to the broader understanding of designing antiviral agents (Fumio Hosono et al., 1994).

Chemical Transformations for Novel Compounds : Investigations into the transformations of amino and carbonyl/nitrile groups in specific heterocyclic compounds have paved the way for synthesizing new chemical entities. These transformations are crucial for developing compounds with potential biological activities, including antimicrobial and anticancer properties (N. Pokhodylo et al., 2010).

Future Directions

properties

IUPAC Name |

oxolan-3-yl 3-(pyrimidin-2-ylamino)azetidine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N4O3/c17-12(19-10-2-5-18-8-10)16-6-9(7-16)15-11-13-3-1-4-14-11/h1,3-4,9-10H,2,5-8H2,(H,13,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLCKOZZELLTHJP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC1OC(=O)N2CC(C2)NC3=NC=CC=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(5-acetamido-2-methoxyphenyl)-3-methyl-6-phenylimidazo[2,1-b]thiazole-2-carboxamide](/img/structure/B2818165.png)

![3-methyl-1-[5-(trifluoromethyl)pyridin-2-yl]-1H-pyrazol-5-amine](/img/structure/B2818169.png)

![3-(5-Amino-2-bromophenyl)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2,4-dion+](/img/structure/B2818174.png)

![3-(4-Ethoxybenzoyl)-6-methoxy-1-[(4-methoxyphenyl)methyl]quinolin-4-one](/img/structure/B2818175.png)

![N-[6-(ethylsulfamoyl)-1,3-benzothiazol-2-yl]-4-iodobenzamide](/img/structure/B2818176.png)

![4-[4-Chloro-2-(dimethylamino)-1,3-thiazol-5-yl]but-3-en-2-one](/img/structure/B2818178.png)

![4-chloro-2-{(E)-[(4-isopropylphenyl)imino]methyl}phenol](/img/structure/B2818182.png)